![molecular formula C24H17F2N3O B2612179 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-13-8](/img/structure/B2612179.png)
7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. It is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). CDK4 and CDK6 are important regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. This compound has been studied extensively in scientific research for its potential use in cancer therapy.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of pyrazolo[3,4-c]quinoline derivatives and their structural analysis. For instance, studies have explored the synthesis of condensed heterotricycles, such as pyrazolo[3,4-c]quinoline, through various methods including aminoalkylation and cyclization reactions, showcasing the compound's versatility in forming complex heterocyclic structures (Nagarajan & Shah, 1992). Additionally, the effect of substitution on supramolecular aggregation in dihydrobenzopyrazoloquinolines has been investigated, revealing how different substitutions influence the dimensionality of supramolecular structures (Portilla et al., 2005).
Organic Synthesis and Green Chemistry
The compound's framework has been utilized in green chemistry applications, such as the L-proline-catalyzed synthesis of heterocyclic ortho-quinones. This method emphasizes atom economy and environmental benefits, including short reaction times and the absence of extraction and chromatographic purification steps (Rajesh et al., 2011).
Antimicrobial and Cytotoxicity Studies
Research into pyrazolo[3,4-d]pyrimidine derivatives has shown potential antimicrobial properties, with studies synthesizing novel derivatives as potential antimicrobial agents (Holla et al., 2006). Moreover, the cytotoxicity of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones has been evaluated, highlighting the significance of aromatic and methyl moieties in cytotoxic activity (Bonacorso et al., 2016).
properties
IUPAC Name |
7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-14-3-5-15(6-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)16-7-9-17(30-2)10-8-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFLIRNEHBRARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
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